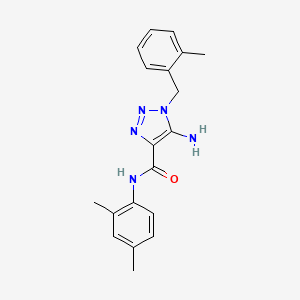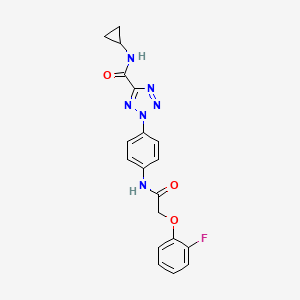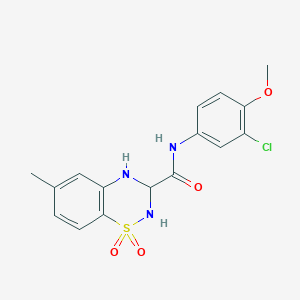
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound with the chemical formula C17H14N2O2. It has a molecular weight of 278.31 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 278.31 .科学的研究の応用
Catalysis and Organic Synthesis
Quinoline derivatives have been utilized as efficient catalysts and intermediates in organic synthesis. For example, pyridinium-1-sulfonic acid-2-carboxylic acid chloride was synthesized and applied as a novel catalyst for the preparation of hexahydroquinolines through a multi-component condensation reaction. This highlights the potential of quinoline derivatives in facilitating complex organic reactions under mild conditions, contributing to the development of sustainable and efficient synthetic methodologies (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Molecular Engineering and Coordination Chemistry
Quinoline derivatives have been instrumental in the design of coordination compounds and supramolecular assemblies. A study demonstrated the synthesis of a supramolecular assembly using 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, highlighting the role of quinoline derivatives in crystal engineering and the development of materials with potential applications in catalysis, sensing, and molecular recognition (Arora & Pedireddi, 2003).
Material Science and Photoluminescence
In the field of material science, quinoline derivatives have been explored for their luminescent properties. For instance, Ir(III) complexes with quinoline derivatives exhibited fluorescence-phosphorescence dual-emission, demonstrating their potential as smart luminescent materials for applications in data security protection and as sensors (Song et al., 2016).
Chemical Reactivity and Functionalization
The reactivity of cyclic amines with α,β-unsaturated carbonyl compounds through redox-annulations has been studied, illustrating the versatility of quinoline derivatives in facilitating the formation of complex heterocyclic structures. This has implications for the synthesis of bioactive molecules and the development of new pharmaceuticals (Kang et al., 2015).
Photolabile Protecting Groups
Quinoline derivatives have been utilized as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry. The synthesis and photochemistry of such groups indicate their potential for controlled release in biological systems under light irradiation, contributing to the development of novel photoresponsive materials (Fedoryak & Dore, 2002).
Safety and Hazards
The safety information available indicates that 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-7-11(2)16-13(8-10)14(17(20)21)9-15(19-16)12-3-5-18-6-4-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBPTCBOCMBOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)
![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)
![9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B2840282.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2840286.png)
![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)
![2-(2,3-Dimethylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2840288.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)
![6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2840292.png)
![2-[[6-(2-furanyl)-3-pyridazinyl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B2840293.png)
![[(1,3-Dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2840294.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2840297.png)
